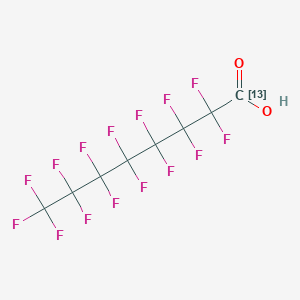

Pentadecafluoro(1-13C)octanoic acid

Description

Regiospecific ¹³C Incorporation at the Carboxyl Position

The synthesis of pentadecafluoro(1-¹³C)octanoic acid is most effectively achieved through the regiospecific incorporation of a ¹³C-labeled carbon source at the carboxyl (-COOH) group. This ensures that the isotopic label is in a known and stable position, which is critical for its use as an internal standard in analytical chemistry.

A prominent method for introducing the ¹³C isotope at the carboxyl position is through the hydrocarboxylation of a perfluorinated alkene precursor, such as perfluorohept-1-ene. researchgate.net This reaction utilizes ¹³C-labeled carbon monoxide (¹³CO) as the source of the isotopic carbon. The process is typically catalyzed by a transition metal complex, for instance, a palladium-phosphine complex like PdCl₂(PPh₃)₂. researchgate.net The reaction proceeds by the addition of the ¹³CO and a hydrogen atom across the double bond of the perfluoroalkene, resulting in the formation of the desired ¹³C-labeled carboxylic acid. researchgate.net

This method is favored for its directness and high degree of regiospecificity, ensuring the ¹³C atom is located exclusively at the carboxyl carbon.

Achieving high isotopic purity, typically exceeding 98-99%, is paramount for the utility of the labeled compound as an analytical standard. researchgate.netisotope.com Several factors must be carefully controlled to minimize the presence of the unlabeled (¹²C) analogue. A critical aspect is the purity of the ¹³CO gas used in the hydrocarboxylation reaction. Any contamination with unlabeled carbon monoxide will lead to the formation of unlabeled PFOA, thereby reducing the isotopic enrichment of the final product.

Furthermore, the reaction conditions, including the choice of solvent and the absence of any compounds that could decompose to produce unlabeled CO, are crucial. researchgate.net For instance, conducting the reaction in a solvent that does not participate in or interfere with the hydrocarboxylation process helps to maintain the integrity of the isotopic label. researchgate.net Rigorous purification of the final product, often through techniques like chromatography, is also necessary to remove any unreacted starting materials and byproducts, further enhancing the chemical and isotopic purity of the pentadecafluoro(1-¹³C)octanoic acid.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGREZUHAYWORS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892570 | |

| Record name | Pentadecafluoro(1-13C)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864071-09-0 | |

| Record name | Pentadecafluoro(1-13C)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analysis of Isomeric Composition and Purity in Labeled Products

The structural complexity of perfluorinated compounds necessitates a thorough analysis of their isomeric composition and purity. This is particularly important for isotopically labeled standards to ensure accurate quantification in analytical methods.

Advanced analytical techniques are employed to verify the structure and purity of pentadecafluoro(1-¹³C)octanoic acid. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a primary tool. dtic.milnih.govnih.gov High-resolution mass spectrometry can confirm the exact mass of the labeled molecule, verifying the incorporation of the ¹³C isotope. dtic.mil Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information and confirming the position of the label.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is also invaluable. It provides direct evidence of the ¹³C enrichment at the carboxyl position and can help to identify and quantify any isomeric impurities. The combination of these techniques ensures a comprehensive characterization of the synthesized labeled compound, confirming its suitability for use in demanding analytical applications. Isotope dilution mass spectrometry is a common application where the known concentration of the ¹³C-labeled standard allows for the precise quantification of the unlabeled analyte in a sample, correcting for matrix effects and instrument variability. researchgate.net

Advanced Analytical Chemistry Applications of Pentadecafluoro 1 13c Octanoic Acid

Utilization as an Internal Standard for Quantitative Chemical Analysis

In quantitative analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations during sample preparation and analysis. epa.govclu-in.org Pentadecafluoro(1-13C)octanoic acid is an ideal internal standard for PFOA because it has the same physicochemical properties as the native compound but can be distinguished by its slightly higher mass. nih.gov This approach, known as isotope dilution, is considered the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS). nih.gov

Enhancing Calibration and Accuracy in Complex Environmental Matrices

The analysis of PFOA in environmental matrices such as water, soil, and sediment is challenging due to the presence of numerous interfering substances that can affect the analytical signal, a phenomenon known as the matrix effect. epa.govnj.gov Using this compound as an internal standard significantly improves accuracy by compensating for these matrix effects and for any loss of analyte during the extraction and cleanup steps. epa.govclu-in.org The isotopically labeled standard is added to the sample at the beginning of the analytical process and experiences the same conditions as the native PFOA. clu-in.org By measuring the ratio of the native analyte to the labeled standard, a more accurate quantification can be achieved.

Validation studies for methods like EPA Method 1633 demonstrate the effectiveness of this approach. For instance, in a single-laboratory validation, mean matrix spike recoveries for PFOA in various environmental media were well within the acceptance criteria of 70–130%, showcasing the method's accuracy. epa.govclu-in.org

Table 1: Mean Recovery of PFOA in Environmental Matrices using Isotope Dilution (based on EPA Method 1633 Validation)

| Environmental Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| Groundwater | 96 | 4.7 |

| Surface Water | 95 | 3.2 |

| Wastewater Effluent | 93 | 4.5 |

| Soil | 99 | 6.1 |

| Sediment | 101 | 7.9 |

This table presents illustrative data based on findings from EPA method validation studies, which use isotope dilution for PFAS analysis. Actual values can vary based on specific laboratory conditions and sample characteristics. epa.govepa.gov

Ensuring Precision in Quantification within Biological Sample Matrices

Biological samples, such as blood serum, plasma, and tissue, are inherently complex and present significant analytical challenges. nih.govrsc.org The use of this compound is crucial for ensuring the precision and reliability of PFOA measurements in these matrices. nih.gov Simple protein precipitation followed by LC-MS/MS analysis using isotopically labeled internal standards is a common and effective method for quantifying PFAS in plasma. nih.gov

Studies have demonstrated excellent performance of this method. For example, a validated method for PFAS analysis in human plasma reported high precision, with relative standard deviations (RSDs) for PFOA typically below 15%. rsc.org The recovery of the labeled standard itself provides a quality control check for each individual sample. In a study of 736 plasma samples, the mean recovery for ¹³C₄-PFOA was 89.0% with a low RSD of 7.3%, indicating consistent performance across a large number of samples. rsc.org

Table 2: Precision and Recovery of PFOA and its Labeled Standard in Human Plasma

| Analyte | Fortification Level (ng/mL) | Mean Recovery (%) | Precision (RSD %) |

|---|---|---|---|

| PFOA | 2.5 | 83.2 | 7.7 |

| PFOA | 10.0 | 83.2 | 7.7 |

| [1,2,3,4-¹³C₄]PFOA (SRS) | 1.0 | 89.0 | 7.3 |

This table is based on data from a validated method for PFAS analysis in human plasma, demonstrating the method's precision and the consistent recovery of the surrogate recovery standard (SRS). rsc.org

Method Validation and Quality Assurance in Analytical Workflows

This compound is a cornerstone of method validation and routine quality assurance/quality control (QA/QC) in analytical workflows for PFAS. pca.state.mn.us Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), mandate the use of isotopically labeled internal standards to ensure data quality. serdp-estcp.milepa.gov During method validation, parameters such as accuracy, precision, and method detection limits are assessed using the isotope dilution technique. pca.state.mn.us

In routine analysis, the recovery of the labeled internal standard in each sample is monitored. This provides a real-time check on the performance of the entire analytical process for that specific sample. Acceptance criteria are set for these recoveries (e.g., 50% to 150% in solid matrices), and any deviation outside this range can indicate a problem with the extraction or analysis, leading to re-analysis of the sample. pca.state.mn.us This ensures the reliability and defensibility of the reported data. clu-in.orgserdp-estcp.mil

Tracer Studies for Environmental Transport and Transformation Dynamics

Beyond its role as an internal standard, this compound is an effective tracer for studying the environmental fate and transport of PFOA. nih.govnih.gov By introducing a known amount of the labeled compound into a controlled system, researchers can track its movement and distribution among different environmental compartments, distinguishing it from any pre-existing PFOA contamination. copernicus.orgcopernicus.org

Elucidating Aqueous Mobility and Distribution Mechanisms in Hydrological Systems

Understanding how PFOA moves through water systems is critical for predicting contamination plumes and assessing risks to drinking water supplies. nih.govinterpore.org Laboratory column experiments using soil or sediment are a common method to investigate these processes. nih.govnih.gov In such studies, this compound can be introduced into the water flowing through the column. By measuring its concentration in the outflow over time, a "breakthrough curve" is generated. The shape and timing of this curve provide valuable information about the mobility of PFOA and its interaction with the solid matrix.

Research has shown that PFOA is highly mobile in porous media like sand. nih.gov Column studies allow for the calculation of key transport parameters, such as the retardation factor (R), which quantifies how much the movement of a compound is slowed relative to water. A higher retardation factor indicates stronger interaction with the soil or sediment.

Table 3: PFOA Transport Parameters in Saturated Porous Media

| Porous Medium (Sand) | Input Concentration (mg/L) | Retardation Factor (R) | Distribution Coefficient (Kd, L/kg) |

|---|---|---|---|

| 0.35 mm Sand | 1.0 | 1.4 | 0.08 |

| 1.2 mm Sand | 1.0 | 1.05 | 0.015 |

This table is based on data from miscible-displacement experiments studying PFOA transport. The use of a labeled tracer in such experiments is essential to differentiate from background levels and accurately determine these parameters. nih.govacs.org

Tracking Inter-Compartmental Exchange in Multi-Phase Environmental Systems (e.g., air-water, soil-water)

PFOA can move between different environmental phases, such as from water to air or from water to soil. nih.govresearchgate.net this compound is an invaluable tool for quantifying these exchange processes. For example, studies on the transport of PFOA in unsaturated (vadose zone) soils have shown that adsorption at the air-water interface is a significant retention mechanism, in addition to adsorption to the solid soil particles. nih.govacs.org

In these experiments, the retardation of labeled PFOA is measured under unsaturated conditions and compared to saturated conditions. The difference allows for the quantification of retention at the air-water interface. Results have shown that this interfacial adsorption can account for 50-75% of the total retention in some unsaturated systems, a critical finding for accurately modeling the subsurface migration of PFOA. nih.gov While volatilization of PFOA from water is generally considered negligible under typical environmental pH conditions, labeled tracer studies can precisely measure this flux if needed. researchgate.net

Mechanistic Investigations Involving Pentadecafluoro 1 13c Octanoic Acid

Molecular Interactions with Biological Macromolecules and Systems

The interaction of PFOA with biological macromolecules, particularly proteins, is a key determinant of its distribution and persistence in living organisms. The use of ¹³C-labeled PFOA has been instrumental in characterizing these interactions with high specificity.

Research has extensively focused on the interaction between PFOA and serum albumin, the most abundant protein in blood plasma. nih.gov Studies have shown that PFOA binds to serum albumin with high affinity. nih.govacs.org This strong binding is a major reason for the long half-life of PFOA in the bloodstream. nih.gov

The binding of PFOA to human serum albumin (HSA) is a spontaneous process, driven by forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Investigations have revealed a two-step binding model for PFOA with HSA. Initially, a single PFOA molecule binds within a hydrophobic cavity of the protein, followed by the binding of up to 12 additional molecules on the exposed outer surface. nih.gov The primary binding sites for PFOA on serum albumin have been identified in specific regions, including site 1 and site 2 pockets. nih.gov

The affinity of PFOA for serum albumin is significant, with association constants on the order of 10⁶ M⁻¹ for the primary binding sites. acs.org This strong interaction facilitates the accumulation of PFOA in the blood and its subsequent transport to various organs. mdpi.com The binding affinity of PFOA to serum albumin has been shown to be higher than that of shorter-chain or branched-chain PFAS. nih.gov

Table 1: Binding Parameters of PFOA with Serum Albumin

| Parameter | Value | Reference |

| Primary Association Constant (Ka) | ~10⁶ M⁻¹ | acs.org |

| Primary Binding Sites | 1-3 | acs.org |

| Secondary Binding Sites | Up to 8-12 | nih.govacs.org |

| Primary Interaction Forces | Hydrogen bond, van der Waals force, hydrophobic stack | nih.gov |

The binding of PFOA to transport proteins like serum albumin can induce conformational changes in the protein structure. nih.gov These structural alterations can potentially affect the protein's function and its ability to transport other endogenous and exogenous substances.

Circular dichroism and fluorescence spectroscopy studies have demonstrated that the interaction of PFOA with HSA leads to changes in the protein's secondary structure, including a decrease in the α-helix content. mdpi.com This indicates that the binding of PFOA can alter the three-dimensional folding of the albumin molecule. nih.gov Such conformational changes are a critical aspect of understanding the broader toxicological implications of PFOA exposure, as they can impact the normal physiological roles of these essential transport proteins. nih.govdntb.gov.ua

The use of radio-labeled PFOA, such as with ¹⁴C, has been crucial for tracking its distribution and accumulation in various tissues. pfascentral.orgnih.gov These studies have consistently shown that PFOA is not uniformly distributed throughout the body but tends to accumulate in specific organs.

Following exposure, the highest concentrations of PFOA are typically found in the liver, followed by the blood, lungs, and kidneys. pfascentral.org Significant amounts are also detected in the skin and muscle. pfascentral.org The tissue-to-blood concentration ratios indicate a preferential accumulation in the liver. pfascentral.org In aquatic organisms like the European carp, the highest concentrations of PFOA have been observed in the gallbladder and kidneys. nih.gov

The pattern of tissue distribution appears to be similar regardless of the exposure dose, although the absolute concentrations in tissues increase with higher doses. pfascentral.org The ability of PFOA to leave the bloodstream and enter various tissues underscores its potential to exert effects throughout the body. pfascentral.org The strong binding to serum albumin contributes to its retention in the blood, but its accumulation in organs like the liver suggests the involvement of other specific transport and uptake mechanisms. mdpi.com

Research on Biotransformation and Metabolism Pathways in Model Organisms

While PFOA is known for its remarkable persistence, research has explored the potential for its biotransformation and metabolism in biological systems. The use of ¹³C-labeled PFOA is essential for tracing the fate of the molecule and identifying any potential breakdown products.

The extreme stability of the carbon-fluorine bond makes the degradation of perfluorinated compounds like PFOA very challenging. nih.gov However, some studies have investigated the potential for enzyme-mediated degradation.

Research has shown that certain peroxidase enzymes, such as horseradish peroxidase (HRP), can mediate the degradation of PFOA in the presence of a cosubstrate. nih.govresearchgate.net This process is thought to involve the generation of reactive radical species that can attack the PFOA molecule, potentially leading to the cleavage of C-F bonds. nih.gov Another enzyme, laccase, has also been shown to defluorinate PFOA through a process known as an enzyme-catalyzed oxidative humification reaction (ECOHR). acs.org While these studies demonstrate the possibility of enzymatic degradation, it's important to note that no purified enzyme that can directly cleave the C-F bond in PFOA has been reported to date. nih.gov

Proposed mechanisms for PFOA degradation include Kolbe decarboxylation followed by a stepwise conversion of -CF₂ units, or radical abstraction leading to fragmentation of the carbon chain. nih.gov

Table 2: Enzymes Investigated for PFOA Degradation

| Enzyme | Cosubstrate/Mediator | Degradation (%) | Reference |

| Horseradish Peroxidase (HRP) | 4-methoxyphenol | ~68% | nih.govresearchgate.net |

| Laccase | 1-hydroxybenzotriazole (HBT) | ~28% defluorination | acs.org |

Isotopically labeled compounds like Pentadecafluoro(1-¹³C)octanoic acid are invaluable for tracking the metabolic fate of the fluorinated carbon chain within an organism. psu.edu The ¹³C label allows researchers to follow the path of the carbon atom from the original PFOA molecule and determine if it is incorporated into other molecules or excreted.

Studies using ¹³C-labeled glucose in the presence of PFOA have shown that PFOA can disrupt glucose metabolism, particularly by inhibiting the tricarboxylic acid (TCA) cycle in liver cells. nih.gov This suggests that PFOA can interfere with fundamental cellular energy production pathways. While PFOA itself is generally considered to be metabolically inert, these findings indicate that it can have significant indirect effects on metabolic processes.

The use of ¹³C-octanoic acid breath tests, a common method to assess gastric emptying, provides a model for how ¹³C-labeled compounds are metabolized and their byproducts can be traced. nih.govnih.gov In these tests, the ¹³C is cleaved from the fatty acid and eventually exhaled as ¹³CO₂, allowing for the measurement of metabolic rates. europeanreview.org While PFOA is far more resistant to degradation than octanoic acid, the principles of using stable isotopes to trace metabolic fate remain the same.

Sorption and Interaction Mechanisms with Environmental Organic Matter

The sorption of Pentadecafluoro(1-13C)octanoic acid to environmental organic matter is a critical process governing its mobility and bioavailability in terrestrial and aquatic systems. The primary interactions are understood to be a combination of hydrophobic interactions involving the fluorinated tail and electrostatic interactions at the carboxylic acid head group.

Humic substances, which include humic acid, fulvic acid, and humin, are the principal components of soil organic matter (SOM) that interact with PFOA. Research indicates that the nature of these interactions is complex and influenced by the characteristics of both the PFOA molecule and the specific fraction of SOM.

Studies have shown that different components of SOM exhibit varying affinities for PFOA. The humin fraction of SOM has been identified as accounting for the largest proportion of perfluorooctane (B1214571) sulfonate (PFOS) sorption, and similar trends are expected for PFOA due to their structural similarities. slu.se While humic and fulvic acids also contribute to sorption, their role may be less dominant compared to humin. slu.se The more significant role of humin is attributed to its higher hydrophobicity.

The interaction with humic acid is also dependent on environmental conditions such as pH. At lower pH values, the carboxylic acid group of PFOA is more likely to be in its neutral, protonated form, which can enhance hydrophobic interactions and potentially lead to stronger sorption. researchgate.net Conversely, at higher pH, the deprotonated, anionic form of PFOA will experience greater electrostatic repulsion from the negatively charged surfaces of humic acid, potentially reducing sorption.

The sorption of PFOA to humic substances is also influenced by the chemical composition of the organic matter itself. A higher degree of aliphaticity in the humic substance has been positively correlated with the sorption capacity for perfluoroalkane sulfonates (PFSAs), suggesting that the aliphatic domains within the SOM structure are key sites for hydrophobic interactions. researchgate.net Conversely, a higher content of aromatic carbons has been negatively correlated with sorption for some perfluorinated compounds. researchgate.net

The following table summarizes the partition coefficients (Kd) for PFOA with humic acid as reported in the literature, illustrating the affinity of PFOA for this component of soil organic matter.

| Interacting Substance | Partition Coefficient (log Kd in L/kg) | Reference |

| Humic Acid | 4.21 - 4.98 | nih.gov |

Note: The range in partition coefficients reflects variations in experimental conditions and the specific source of the humic acid.

Advanced spectroscopic techniques are invaluable for elucidating the molecular-level interactions between this compound and environmental organic matter. The isotopic labeling with 13C is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, as it allows for the direct observation of the carbon atom at the functional group, providing insights into its binding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be used to study the binding of molecules like PFOA to macromolecules. Changes in the chemical shift of the 13C-enriched carboxyl carbon upon binding can indicate the nature of the interaction. For instance, a downfield shift could suggest the formation of hydrogen bonds or other electrostatic interactions with functional groups on the humic acid molecule. While direct 13C NMR studies on PFOA binding to humic acid are not widely published, the principles are well-established from studies of similar interactions, such as the binding of fatty acids to albumin. slu.se 19F NMR is another powerful tool that has been used to quantify the amount of PFOA adsorbed to various materials. nih.govacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another key technique for identifying the functional groups involved in sorption processes. By comparing the FT-IR spectra of humic acid before and after interaction with PFOA, shifts in the vibrational frequencies of specific bonds can be observed. For example, changes in the stretching frequencies of the carboxylic acid group of PFOA and the various functional groups of humic acid (e.g., hydroxyl, carboxyl, and aliphatic C-H) can reveal which sites are involved in binding. researchgate.netnih.gov Attenuated Total Reflection FT-IR (ATR-FTIR) has been effectively used to study the adsorption of PFOA on mineral surfaces like hematite, revealing that PFOA can form inner-sphere complexes through ligand exchange at the carboxylate group, in addition to electrostatic interactions. researchgate.net This technique can be extended to investigate interactions with organo-mineral complexes in soil. The following table summarizes key FT-IR band assignments relevant to the study of PFOA interactions with soil components.

| Wavenumber (cm-1) | Assignment | Potential Interaction Indication | Reference(s) |

| ~3400 | O-H stretching (in water, hydroxyl, carboxyl groups) | Changes indicate involvement in hydrogen bonding. | researchgate.net |

| 2947-2858 | Aliphatic C-H stretching | Shifts can suggest hydrophobic interactions. | nih.gov |

| ~1725 | C=O stretching of protonated carboxylic acid | Decrease in intensity suggests deprotonation and/or complexation. | researchgate.net |

| 1647-1633 | Hydrophilic components (e.g., C=C in aromatic rings, C=O in carboxylates) | Changes point to interactions with these functional groups. | nih.gov |

| ~1208 | Asymmetric CF2 stretching | Shifts can indicate changes in the conformation of the fluorinated tail upon sorption. | researchgate.net |

The combined application of these spectroscopic methods, particularly with isotopically labeled compounds like this compound, provides a powerful approach to deconstruct the complex sorption and binding mechanisms of PFOA with the diverse components of environmental organic matter. This detailed molecular-level understanding is essential for developing accurate models of its environmental transport and for designing effective remediation strategies.

Research on Environmental Persistence and Global Distribution Dynamics of Perfluorooctanoic Acid As Studied Using Its 13c Labeled Analog

Intrinsic Stability to Abiotic Degradation Pathways

PFOA is notoriously resistant to natural degradation processes. wikipedia.orgnih.gov This high level of persistence is a primary reason for its classification as a "forever chemical." robertkinglawfirm.com Investigations into its stability against non-biological degradation pathways, such as hydrolysis and photolysis, are fundamental to understanding its long-term environmental fate.

PFOA demonstrates remarkable stability against hydrolysis in water. Laboratory studies confirm that it does not readily break down when exposed to water under various pH conditions, from acidic to alkaline (pH 1.5 to 11.0). regulations.gov One study, which observed PFOA in buffered aqueous solutions over 109 days, found no significant degradation, indicating that hydrolysis is not a relevant environmental degradation pathway. regulations.gov Based on such experiments, the hydrolytic half-life of PFOA has been estimated to be greater than 97 years, underscoring its extreme persistence in aquatic environments. pops.int This inherent stability means that once PFOA enters water systems, it is likely to remain there for exceptionally long periods. nih.govca.gov

The degradation of PFOA by sunlight (photolysis) is also an exceedingly slow process under typical environmental conditions. researchgate.netpops.int PFOA does not significantly absorb solar radiation that reaches the Earth's surface, which limits its potential for direct photochemical breakdown. researchgate.net

Research has explored its degradation under more intense, artificial ultraviolet (UV) light. Studies using far-UVC irradiation at 222 nm have shown faster degradation compared to the more conventional 254 nm UV light. nih.govacs.org For instance, one experiment recorded 67% degradation of PFOA at 222 nm, compared to only 11% at 254 nm under similar conditions. nih.gov However, even under these enhanced conditions, complete mineralization is often not achieved, with the process typically resulting in the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). nih.govnih.gov The estimated photochemical half-life of PFOA in surface ocean water is estimated to be at least 256 years, and potentially over 25,000 years in coastal oceans, confirming that photolysis is not a significant removal mechanism in the natural environment. researchgate.net

| Degradation Pathway | Condition | Observed Degradation/Half-Life | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous solution (pH 1.5-11.0) | No significant degradation observed over 109 days; Estimated half-life >97 years. | regulations.govpops.int |

| Photolysis (Direct) | Environmental sunlight | Estimated half-life >256 years in surface water; >25,000 years in coastal ocean. | researchgate.net |

| Photolysis (UV 254nm) | Laboratory conditions | Slow degradation (e.g., 11% decay). | nih.gov |

| Photolysis (UV 222nm) | Laboratory conditions | Enhanced degradation (e.g., 67% decay). | nih.gov |

Biotic Recalcitrance and Environmental Half-Lives

The resistance of PFOA to biological breakdown is a key factor contributing to its persistence and bioaccumulation in living organisms. Its environmental half-life is a measure of the time it takes for half of the initial amount of the substance to be removed from a particular environmental compartment.

PFOA is generally considered to be non-biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. pops.int Numerous studies using activated sludge and mixed bacterial cultures have shown little to no degradation of PFOA. pops.int For instance, one study reported that under aerobic conditions, no transformation of PFOA was observed, whereas under anaerobic conditions in sludge, almost complete degradation was achieved, although such conditions are specific. researchgate.net

However, some recent research has identified specific microorganisms capable of limited PFOA transformation.

Aerobic: Certain strains of Pseudomonas aeruginosa have been shown to transform a fraction of PFOA (around 28%) over 96 hours, breaking it down into shorter-chain PFCAs like PFHxA. researchgate.net Other studies have isolated microbes from contaminated sites that, under enhanced aerobic conditions, could reduce PFOA concentrations. battelle.org

Anaerobic: The bacterium Acidimicrobium sp. strain A6 has demonstrated the ability to defluorinate PFOA under anaerobic conditions, a process that can be facilitated in microbial electrolysis cells. confex.comnih.gov

The extreme longevity of PFOA in the environment is primarily due to the immense strength of its carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry. researchgate.net This chemical structure makes it resistant to cleavage by most chemical and biological processes. epa.gov

Key factors contributing to its longevity include:

Chemical Inertness: Resistance to hydrolysis, photolysis, and microbial attack ensures that PFOA persists indefinitely in soil and water. nih.govpops.int

Water Solubility: Unlike many persistent organic pollutants that bind strongly to soil and sediment, PFOA is water-soluble, which facilitates its transport through aquatic systems. nih.gov

Bioaccumulation: While not lipophilic (fat-loving), PFOA binds to proteins in the blood and liver of organisms, leading to long biological half-lives. nih.govpops.int In humans, the serum half-life of PFOA is estimated to be between 2.3 and 3.5 years. bmj.comnih.govnih.gov In the broader environment, its half-life in water is estimated to be over 90 years. ca.gov

| Compartment | Estimated Half-Life | Reference |

|---|---|---|

| Human Serum (Mean) | 2.3 - 3.5 years | bmj.comnih.govnih.gov |

| Water (Aquatic Environment) | > 90 years | ca.gov |

| Atmosphere (Indirect Photodegradation) | ~130 days | pops.int |

| Environment (Overall) | Considered non-degradable; persists indefinitely. | wikipedia.orgnih.gov |

Long-Range Atmospheric and Oceanic Transport Modeling

The detection of PFOA in remote ecosystems like the Arctic, far from major industrial sources, is clear evidence of its capacity for long-range environmental transport. epa.govresearchgate.net Both atmospheric and oceanic currents are recognized as major pathways for its global distribution. researchgate.net The use of tracer compounds like Pentadecafluoro(1-¹³C)octanoic acid is invaluable for developing and validating transport models that simulate these complex movements.

Atmospheric transport can occur through the movement of volatile precursor compounds that can degrade into PFOA in the atmosphere, or through the transport of PFOA itself on airborne particles. researchgate.netnih.gov A significant mechanism for the water-to-air transfer of PFOA is sea spray aerosol. researchgate.net As bubbles burst on the ocean surface, they eject tiny aerosol particles into the atmosphere, which can be significantly enriched with PFOA compared to the underlying seawater. These aerosols can then be carried long distances by wind currents before being deposited back onto land or water. researchgate.netnih.gov

Oceanic currents also play a crucial role in distributing PFOA across the globe. researchgate.net Modeling studies, supported by field measurements, have estimated the mass flow of PFOA through major ocean gateways. For example, studies in the Fram Strait, which connects the Atlantic and Arctic Oceans, show a continuous exchange of PFOA between these two bodies of water. nih.govchemtrust.org Such models have indicated a net inflow of longer-chain PFAS like PFOA into the Arctic via ocean currents, while shorter-chain compounds tend to show a net outflow, potentially due to a greater influence from atmospheric deposition within the Arctic. nih.gov These models are essential tools for understanding the global cycling of PFOA and predicting how its distribution may change over time.

Intercontinental Distribution and Deposition Patterns

The detection of PFOA in remote regions, far from direct industrial sources, strongly indicates that long-range atmospheric transport is a primary pathway for its global distribution. nih.govdigitellinc.com Volatile precursor compounds to PFOA can be transported over long distances in the atmosphere and subsequently degrade to form PFOA, which is then deposited. nih.gov Modeling studies support this, suggesting that the atmospheric transport of directly emitted PFOA can deliver it to terrestrial environments thousands of kilometers from its source. nih.gov

Studies of Arctic ice cores provide compelling evidence of this intercontinental distribution. Analysis of ice cores from Svalbard, Norway, has revealed the continuous presence of PFOA and other perfluoroalkyl carboxylic acids (PFCAs), with deposition fluxes recorded over several decades. fao.orgnih.govbas.ac.uk For instance, in one Svalbard ice core, PFOA was a dominant compound, with concentrations in the middle layers of the core, representing the period of 1997-2000, being notably higher. nih.gov This historical record allows scientists to correlate deposition rates with historical production and use patterns of PFOA and its precursors.

The data from these remote locations underscore the global nature of PFOA contamination, with atmospheric deposition being a significant and ongoing source to even pristine ecosystems. wef.org Research indicates that rainfall across the globe contains PFOA at levels exceeding safety advisories, confirming precipitation as a key deposition mechanism. wef.org

Below is a table summarizing PFOA concentrations found in precipitation at various locations, illustrating its widespread atmospheric deposition.

| Location | PFOA Concentration Range in Precipitation (ng/L) | Reference |

| Wisconsin, USA | 0.34 - 1.41 | researchgate.net |

| South Florida, USA | <0.04 - 1.37 | researchgate.net |

| Great Lakes Basin, Canada | <0.205 - 0.93 | researchgate.net |

| France (Rural and Urban) | 0.01 - 2752 | researchgate.net |

This table is for illustrative purposes and synthesizes data from the referenced literature.

Role of Sediments as Environmental Sinks for Long-Chain Perfluorinated Compounds

Sediments in aquatic environments, including lakes, rivers, and oceans, serve as significant sinks for persistent organic pollutants like PFOA. nih.gov Due to its chemical properties, PFOA, particularly the anionic perfluorooctanoate form, can adsorb to particulate matter in the water column, which then settles and accumulates in the sediment. kwrwater.nl

The analysis of sediment cores provides a historical record of PFOA deposition, allowing researchers to reconstruct pollution timelines. For example, a study of sediment cores from remote alpine lakes in the Canadian Rocky Mountains showed fluxes of PFCAs that correlated with historical emissions of their precursor compounds, such as fluorotelomer alcohols (FTOHs). researchgate.net This indicates that atmospheric deposition is a primary source of these compounds to the lakes, which are then sequestered in the sediments.

Similarly, sediment cores from the bay of Green Bay in Lake Michigan have been analyzed to explore the pollution history of PFOA and other PFAS over the last 80 years. goldschmidt.info The results showed a general increase in PFOA concentrations from the 1940s to 2021, reflecting the history of its production and use. goldschmidt.info

The following interactive table presents data on PFOA concentrations found in sediments from various locations, highlighting the role of sediments as a reservoir for this compound.

| Location | PFOA Concentration in Sediment (ng/g dry weight) | Reference |

| Pensacola Bay System, USA | Not detected | nih.gov |

| Tampa Bay, USA | 36.8 to 2,990 (total PFAS) | frontiersin.org |

| Las Vegas Wash, USA | BDL to 65.5 (in water) | nv.gov |

| Truckee River, USA | BDL to 187.0 (in water) | nv.gov |

| Global Oceans (average) | Varies by ocean | nih.gov |

Note: Data for some locations may represent total PFAS or concentrations in the water phase, as direct sediment concentrations for PFOA were not always provided in the cited sources. "BDL" means Below Detection Limit.

The accumulation of PFOA in sediments has long-term implications for aquatic ecosystems. While sediments can act as a sink, they can also become a secondary source of contamination if conditions change, leading to the release of sequestered PFOA back into the water column. kwrwater.nl

Emerging Research Directions and Future Methodological Advancements Utilizing Labeled Perfluorinated Compounds

Development of Next-Generation Isotopic Tracers and Standards for PFAS Research

The use of SIL-PFAS as internal standards is a well-established practice for correcting matrix effects and variations in instrument response in analytical methods. However, the development of "next-generation" isotopic tracers and standards, including Pentadecafluoro(1-13C)octanoic acid, is focused on enhancing the quality and reliability of PFAS analysis. This includes the synthesis of highly pure labeled compounds to minimize any potential for co-elution with other PFAS or interferences, which is critical for accurate quantification at the ultra-trace levels often found in environmental and biological samples.

Furthermore, research is expanding the library of available SIL-PFAS to include a wider range of legacy and emerging PFAS. This allows for more comprehensive studies that can track the fate and transport of a broader suite of these "forever chemicals." The development of these next-generation standards is crucial for ensuring the accuracy and comparability of data generated by different laboratories worldwide, a key requirement for effective global monitoring and regulation of PFAS.

Integration with Multidimensional Analytical Platforms for Enhanced Resolution

The complexity of PFAS mixtures in environmental samples, which can contain hundreds or even thousands of different compounds, presents a significant analytical challenge. Traditional one-dimensional chromatographic techniques often lack the resolving power to separate all co-existing isomers and homologues. To address this, researchers are increasingly turning to multidimensional analytical platforms, such as comprehensive two-dimensional liquid chromatography (LCxLC) and two-dimensional gas chromatography (GCxGC), often coupled with high-resolution mass spectrometry (HRMS).

In these advanced setups, this compound and other SIL-PFAS play a critical role. They are not only used for quantification but also to assess the performance of the separation system. By spiking samples with a known amount of the labeled standard, analysts can monitor for potential issues such as analyte breakthrough or carryover between the different dimensions of the separation, ensuring the integrity of the analytical data. The integration of these labeled compounds is essential for the development and validation of robust multidimensional methods for the comprehensive analysis of complex PFAS mixtures.

Application in Computational Chemistry and Predictive Modeling for Environmental Fate

Understanding the environmental fate and transport of PFAS is crucial for predicting their distribution in the environment and assessing potential risks to human health and ecosystems. Computational chemistry and predictive modeling are powerful tools for this purpose, but their accuracy relies on high-quality experimental data for validation.

Isotopically labeled compounds like this compound are instrumental in providing this critical data. For instance, laboratory-based studies using ¹³C-labeled PFOA can be used to accurately measure key physicochemical properties, such as its partitioning behavior between different environmental compartments (e.g., water, soil, and air). This data can then be used to parameterize and validate environmental fate models, improving their predictive power. nih.govnih.gov

Furthermore, the use of labeled compounds can help to elucidate the degradation pathways of PFAS. By tracking the transformation of the labeled parent compound into its various degradation products, researchers can gain a more complete picture of its environmental persistence and the potential for the formation of other, equally concerning, PFAS. While direct degradation of PFOA is challenging, studies on the degradation of precursor compounds can be enhanced by using labeled analogues. nih.govnih.gov

Innovative Applications in Material Science and Interface Chemistry Research

Beyond its use in environmental analysis, this compound is finding innovative applications in material science and interface chemistry. The unique surface-active properties of PFOA make it a subject of interest for understanding interfacial phenomena.

For example, studies have investigated the behavior of PFOA at air-water interfaces, which is crucial for understanding its transport in the environment and its potential to be aerosolized. acs.org While not explicitly detailing the use of the labeled form, such studies could be significantly enhanced by using this compound to distinguish between the bulk and interfacial concentrations and to probe the orientation and packing of the molecules at the surface with greater precision using techniques like neutron reflectometry or sum-frequency generation spectroscopy.

In material science, labeled PFAS could be used to study the leaching of these compounds from various materials, such as food contact materials or textiles. By incorporating a known amount of the labeled compound into a material, researchers can accurately quantify its release over time and under different conditions, providing valuable data for assessing human exposure and for the development of safer, more durable materials. adesisinc.com

Q & A

Basic: What methodological approaches are recommended for synthesizing and verifying isotopic purity in pentadecafluoro(1-13C)octanoic acid?

Synthesis of this compound requires precise isotopic labeling at the C1 position. The compound is typically prepared via telomerization of tetrafluoroethylene with iodopentafluoropropane, followed by carboxylation and isotopic enrichment using ¹³C-labeled precursors. Verification of isotopic purity involves nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to confirm the position-specific incorporation of the ¹³C label. Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) should be employed to rule out isotopic dilution effects or contamination from non-labeled analogs .

Basic: How should researchers ensure safe handling and regulatory compliance when using this compound in environmental studies?

This compound is classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, requiring a confirmation document for legal use in research. Safe handling protocols include:

- Storing the compound as a 50 µg/mL methanol solution in sealed, chemically resistant containers to minimize volatilization .

- Using respiratory protection (e.g., NIOSH-approved N95 masks) during preparation and aerosol-generating procedures .

- Compliance with the EU’s REACH regulations, as structurally similar perfluoroalkyl substances (PFAS) are designated as Substances of Very High Concern (SVHC) by the ECHA .

Basic: What analytical techniques are optimal for detecting and quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key parameters include:

- Column : Reverse-phase C18 with 2.1 mm internal diameter for PFAS-specific separation.

- Ionization : Electrospray ionization (ESI) in negative mode to enhance sensitivity for the carboxylate anion (m/z 413 for ¹³C-labeled vs. 412 for unlabeled).

- Calibration : Use EPA Method 1633 as a reference, adapting it for ¹³C-labeled analogs by spiking isotopically labeled internal standards (e.g., ¹³C₈-PFOA) to correct matrix effects .

Advanced: How can researchers design experiments to investigate the environmental fate of this compound while minimizing cross-contamination?

- Experimental Design : Use factorial design to isolate variables (e.g., pH, temperature, microbial activity). Include controls with unlabeled PFAS to distinguish isotopic contributions.

- Contamination Mitigation : Avoid polytetrafluoroethylene (PTFE) labware; use polypropylene or glass instead. Pre-clean surfaces with methanol and validate blanks in every batch .

- Tracer Studies : Deploy ¹³C-labeled compound in microcosms to track biodegradation pathways via stable isotope probing (SIP) coupled with metagenomics .

Advanced: How can discrepancies in bioaccumulation data for this compound across studies be reconciled?

Contradictions often arise from differences in:

- Model Organisms : Lipid content and metabolic rates in aquatic vs. terrestrial species affect uptake.

- Analytical Sensitivity : Low-resolution MS may misattribute co-eluting isomers (e.g., branched vs. linear PFAS).

- Solution : Apply multivariate statistical analysis (e.g., PCA) to normalize data across studies and validate findings using orthogonal methods like ¹⁹F-NMR .

Advanced: What computational tools are effective for modeling the interaction of this compound with biological receptors?

- Molecular Dynamics (MD) : Simulate binding affinities to peroxisome proliferator-activated receptors (PPARs) using software like GROMACS.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactivity at the ¹³C-labeled carboxyl group.

- Data Integration : Use cheminformatics platforms (e.g., Schrödinger Suite) to cross-validate in silico predictions with experimental toxicity data .

Advanced: How can researchers differentiate between branched and linear isomers of this compound in complex mixtures?

- Chromatography : Employ a PFAS-specific column (e.g., Waters ACQUITY UPLC HSS T3) with a 30-minute gradient to resolve isomers.

- Mass Spectrometry : Monitor fragment ions (e.g., m/z 169 for CF₃⁻) and use ion mobility spectrometry (IMS) to separate co-eluting species.

- Synthesis Reference : Compare retention times with commercially available branched standards (CAS 90480-55-0) .

Regulatory: What are the implications of global PFAS regulations on the use of this compound in longitudinal studies?

The compound’s persistence aligns with regulatory trends banning long-chain PFAS. Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.